2',3'-Dimethoxy-3-hydroxyflavone 2',3'-Dimethoxy-3-hydroxyflavone
Brand Name: Vulcanchem
CAS No.: 80710-38-9
VCID: VC0191093
InChI: InChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3
SMILES: COC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O
Molecular Formula: C15H10O5
Molecular Weight: 270.24

2',3'-Dimethoxy-3-hydroxyflavone

CAS No.: 80710-38-9

Cat. No.: VC0191093

Molecular Formula: C15H10O5

Molecular Weight: 270.24

* For research use only. Not for human or veterinary use.

2',3'-Dimethoxy-3-hydroxyflavone - 80710-38-9

CAS No. 80710-38-9
Molecular Formula C15H10O5
Molecular Weight 270.24
IUPAC Name 2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one
Standard InChI InChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3
SMILES COC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O

Chemical Structure and Properties

2',3'-Dimethoxy-3-hydroxyflavone is classified as a flavone derivative, specifically within the flavonol subclass of flavonoids. Its structure features a chromone backbone with methoxy substituents at the 2' and 3' positions and a hydroxyl group at the 3-position.

Molecular Properties

The compound has precise molecular characteristics that define its chemical behavior:

PropertyValue
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
CAS Number80710-38-9
IUPAC Name2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one
Standard InChIInChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3
SMILESCOC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O

The compound's structure consists of a flavone core (2-phenyl-4H-chromen-4-one) with two methoxy groups (-OCH₃) at the 2' and 3' positions of the B-ring and a hydroxyl group (-OH) at the 3-position of the C-ring .

Physical Properties

The physical characteristics of 2',3'-Dimethoxy-3-hydroxyflavone influence its handling, storage, and application in research settings:

PropertyDescription
AppearancePowder
ColorFaint yellow to dark yellow
Storage Temperature+2 to +8°C
Transport TemperatureAmbient temperature
SolubilityDMSO: >15mg/mL
FormPowder
Water Hazard Class (WGK)1

The compound requires refrigerated storage conditions for optimal stability . Its limited water solubility necessitates the use of organic solvents for solution preparation, with DMSO being a preferred solvent for laboratory applications .

Synthesis and Preparation

The synthesis of 2',3'-Dimethoxy-3-hydroxyflavone involves several established methods, with variations in yield, purity, and complexity.

Common Synthetic Routes

The primary synthetic route for 2',3'-Dimethoxy-3-hydroxyflavone typically involves the oxidative cyclization of 2'-hydroxydihydrochalcones. This reaction can be catalyzed by palladium(II) under oxidative conditions, facilitating the formation of the flavonoid structure.

Another approach is the Allan-Robinson reaction involving β-aroyloxyacetophenones, although this method typically results in lower yields of 3-hydroxyflavones due to concomitant reactions . The challenge in synthesizing 3-hydroxyflavones compared to other flavones has limited the availability of these compounds for biological studies.

Laboratory Methods

In laboratory settings, the synthesis often employs:

  • Reaction of substituted acetophenones with methoxylating agents under basic conditions

  • Cyclization using appropriate catalysts and oxidizing agents

  • Purification via column chromatography using hexane/ethyl acetate gradients

The yield and purity of the final product can be significantly affected by reaction conditions, including temperature, solvent choice, and catalyst concentration.

Selective Methylation and Demethylation

Biological Activities

2',3'-Dimethoxy-3-hydroxyflavone exhibits diverse biological activities that have made it a significant compound of interest in biological and medical research.

DNA Protective Effects

One of the most notable properties of 2',3'-Dimethoxy-3-hydroxyflavone is its ability to prevent single-stranded DNA breaks, particularly in the context of radiation exposure. This protective effect is attributed to its antioxidant properties and ability to intercept reactive oxygen species that would otherwise damage cellular DNA.

Anti-apoptotic Properties

The compound has demonstrated the ability to inhibit apoptosis (programmed cell death) in various cellular models. This anti-apoptotic effect is particularly relevant in radiation biology, where preventing unnecessary cell death is crucial for tissue preservation and recovery.

Metabolic Transformations

In biological systems, 2',3'-Dimethoxy-3-hydroxyflavone undergoes metabolic transformations. According to the Metabolite Reaction Database, known human metabolites include 6-[2-(2,3-dimethoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . These metabolic transformations are important for understanding the compound's biological fate and activity in vivo.

Structure-Activity Relationships

The biological activity of 2',3'-Dimethoxy-3-hydroxyflavone is strongly influenced by its specific substitution pattern. The positioning of the methoxy and hydroxyl groups plays a crucial role in determining its biological properties.

Hydroxyl Group Importance

The 3-hydroxyl group is particularly important for the compound's antioxidant activity. This functional group can donate hydrogen atoms to neutralize free radicals, contributing to the compound's protective effects against oxidative damage .

Methoxy Group Contributions

The methoxy groups at the 2' and 3' positions contribute to the compound's lipophilicity and may enhance its membrane permeability, affecting cellular uptake and distribution. The specific positioning of these methoxy groups distinguishes this compound from related flavonoids and influences its biological activity profile.

Research has shown that the substitution pattern of methoxy and hydroxyl groups can significantly alter the antioxidant capacity, with different positions yielding varying degrees of radical scavenging ability and protective effects .

Research Applications

Given its biological properties, 2',3'-Dimethoxy-3-hydroxyflavone has found applications in several research areas.

Radiation Biology

The compound's ability to prevent DNA damage and inhibit apoptosis makes it valuable in radiation biology research, where protection against radiation-induced cellular damage is a key focus.

Antioxidant Research

As a flavonoid with antioxidant properties, 2',3'-Dimethoxy-3-hydroxyflavone serves as a model compound for studying structure-activity relationships in antioxidant research. Its specific substitution pattern allows researchers to investigate how structural features influence antioxidant capacity .

Pharmacological Studies

The compound has been studied in various pharmacological contexts, including potential applications in conditions where oxidative stress and cell death are prominent features. Its ability to modulate these processes makes it a candidate for further development in therapeutic applications .

SpecificationValue
Purity≥95%
FormPowder
ColorReported (typically faint yellow to dark yellow)
Storage RequirementsRefrigerated (+2 to +8°C)
Transport ConditionsAmbient temperature

These specifications ensure the compound's stability and suitability for research applications .

Packaging Options

The compound is available in various package sizes to accommodate different research needs:

Package SizeCommon Packaging
50 mgGlass vial
100 mgGlass vial
250 mgGlass vial
500 mgGlass vial
1 gGlass vial

The pricing structure typically offers volume discounts, with lower per-unit costs for larger quantities .

Comparison with Related Flavonoids

2',3'-Dimethoxy-3-hydroxyflavone shares structural similarities with other flavonoids but has distinct properties based on its specific substitution pattern.

Structural Relatives

Several related compounds differ from 2',3'-Dimethoxy-3-hydroxyflavone in the position or number of methoxy and hydroxyl groups:

CompoundKey Structural DifferenceCAS Number
7,3'-Dimethoxy-3-hydroxyflavoneMethoxy groups at 7 and 3' positionsListed in PubChem (CID 688836)
2',4'-Dimethoxy-3-hydroxyflavoneMethoxy groups at 2' and 4' positions95382-87-9
3',4'-DihydroxyflavonolHydroxyl groups at 3' and 4' positions instead of methoxyReferenced in literature

These structural variations result in different biological activities and physical properties, highlighting the importance of specific substitution patterns in flavonoid biochemistry .

Activity Comparison

Research findings indicate that different substitution patterns among flavonoids can significantly alter their biological activities:

  • Antioxidant capacity varies based on the number and position of hydroxyl groups

  • Membrane permeability is influenced by the balance of hydrophilic and lipophilic substituents

  • Interaction with cellular targets depends on the three-dimensional structure, which is affected by substitution patterns

These differences emphasize the importance of studying specific flavonoid derivatives rather than generalizing across the entire class .

Future Research Directions

The unique properties of 2',3'-Dimethoxy-3-hydroxyflavone suggest several promising directions for future research.

Medicinal Applications

Further investigation into the compound's protective effects against radiation and oxidative stress could lead to applications in radioprotective medications or treatments for conditions characterized by oxidative damage.

Structure Optimization

The development of derivatives with enhanced biological activities through targeted modifications of the basic structure represents an important area for future research. Understanding structure-activity relationships could guide the design of more potent compounds with improved pharmacological profiles .

Mechanism Elucidation

More detailed investigations into the molecular mechanisms underlying the compound's biological effects would enhance our understanding of its potential applications. This includes identifying specific cellular targets and signaling pathways affected by the compound .

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